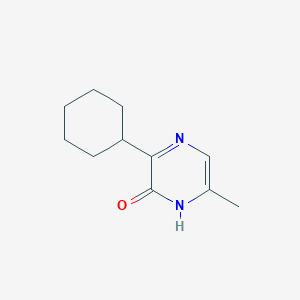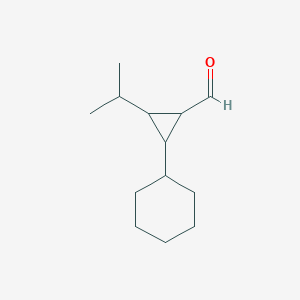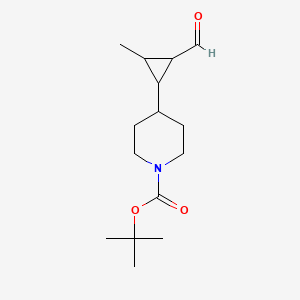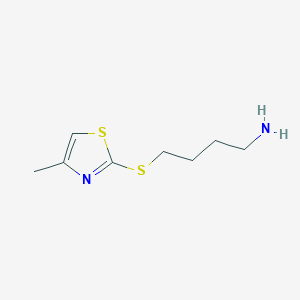![molecular formula C12H15NO5 B13221764 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid is an alanine derivative with a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid (TFA) for deprotection .
Major Products
The major products formed from these reactions include various derivatives of alanine, such as oxo-alanine, amine-alanine, and other substituted alanine derivatives .
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid: A glycine derivative with similar protective group chemistry.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis with similar protective group strategies.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid is unique due to its specific structure, which allows for selective interactions with enzymes and receptors. Its benzyloxycarbonyl protective group provides stability and facilitates various synthetic transformations, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-methyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2,10(14)15)18-13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
MYZDESJVLBIQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol](/img/structure/B13221717.png)
amine](/img/structure/B13221723.png)


![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221732.png)


![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)



![3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13221762.png)
